molecular formula C6H6ClF2N3 B2836403 6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine CAS No. 1556909-99-9

6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine

Cat. No.: B2836403
CAS No.: 1556909-99-9
M. Wt: 193.58
InChI Key: OBIXFCGMARNHPW-UHFFFAOYSA-N
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Description

“6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine” is a chemical compound with the CAS Number: 1556909-99-9 . It has a molecular weight of 193.58 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The InChI Code is 1S/C6H6ClF2N3/c7-4-1-10-3-6(12-4)11-2-5(8)9/h1,3,5H,2H2,(H,11,12) .


Physical and Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 276.9±40.0 °C . The density is predicted to be 1.433±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

A study presents a general and efficient route for synthesizing 6-methyl-pyrazin-2-yl-amines, highlighting the versatility of related chloro-pyrazin compounds in chemical synthesis. This work showcases a two-stage process starting from commercially available materials, emphasizing the compound's role in facilitating access to pyrazines through efficient synthetic routes (Colbon et al., 2008).

Analytical Applications

A method details the quantitation of a structurally similar compound, 6-chloro-2-(1-piperazinyl) pyrazine, in biological fluids using gas chromatography. This highlights the compound's analytical utility in sensitive and specific detection within a biological context (Zacchei et al., 1979).

Material Science and Liquid Crystals

Research into the structural and calorimetric data of heterocyclic amines intercalated into α-titanium hydrogen phosphate shows how variations of chloro-pyrazin derivatives can influence material properties. This study demonstrates the compound's potential in modifying the physical characteristics of materials for various applications (Nunes & Airoldi, 2000).

Antimicrobial Activity

A synthesis and evaluation of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides related to pyrazinamide provide insights into the antimicrobial properties of related compounds. This research identifies certain derivatives with antimycobacterial activity, pointing to the chemical's role in developing new antimicrobial agents (Zítko et al., 2011).

Coordination Chemistry

The synthesis and coordination chemistry of pyrazine-based ligands, including discussions on 2,6-bis(pyrazolyl)pyridines and related ligands, provide a comprehensive overview of the compound's utility in creating complex metallo-organic structures. This area of research underscores the versatility of pyrazine derivatives in forming luminescent lanthanide compounds and iron complexes with unique properties (Halcrow, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF2N3/c7-4-1-10-3-6(12-4)11-2-5(8)9/h1,3,5H,2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIXFCGMARNHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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